molecular formula C23H25N3O3S B2691410 N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE CAS No. 1019153-75-3

N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2691410
CAS No.: 1019153-75-3
M. Wt: 423.53
InChI Key: VXPSJZSFKZXDHZ-UHFFFAOYSA-N
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Description

N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes both methoxy and dimethylphenyl groups

Scientific Research Applications

N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include commercially available compounds such as 2,3-dimethoxybenzaldehyde and 3,4-dimethylphenylpyrimidine. The synthesis may involve:

    Condensation Reactions: Combining the aldehyde with an amine to form an imine intermediate.

    Reduction Reactions: Reducing the imine to form the corresponding amine.

    Acylation Reactions: Reacting the amine with an acyl chloride to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHOXYPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
  • **N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-15-8-9-17(12-16(15)2)19-10-11-24-23(26-19)30-14-21(27)25-13-18-6-5-7-20(28-3)22(18)29-4/h5-12H,13-14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPSJZSFKZXDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NCC3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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